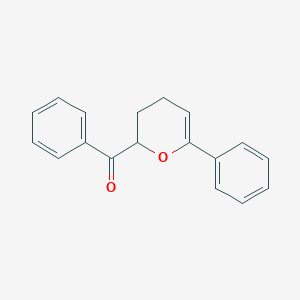
Phenyl(6-phenyl-3,4-dihydro-2h-pyran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone is an organic compound that belongs to the class of pyran derivatives This compound is characterized by a phenyl group attached to the 6-position of a 3,4-dihydro-2H-pyran ring, with a methanone group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with phenylmagnesium bromide, followed by oxidation with a suitable oxidizing agent such as pyridinium chlorochromate (PCC). Another method involves the use of a Grignard reagent, such as phenylmagnesium chloride, to react with 3,4-dihydro-2H-pyran-2-one, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as PCC or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Substituted pyran derivatives
科学的研究の応用
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its molecular interactions and binding affinities are essential to understand its precise mechanism of action .
類似化合物との比較
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran-2-one: A structurally related compound with similar reactivity but different functional groups.
6-Phenyl-3,4-dihydro-2H-pyran-2-one: Another analog with a phenyl group at the 6-position but lacking the methanone group.
Phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone: A more complex derivative with additional phenyl groups, exhibiting unique chemical properties.
特性
CAS番号 |
6337-36-6 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
phenyl-(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone |
InChI |
InChI=1S/C18H16O2/c19-18(15-10-5-2-6-11-15)17-13-7-12-16(20-17)14-8-3-1-4-9-14/h1-6,8-12,17H,7,13H2 |
InChIキー |
PPIMDAAFCHEXEO-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC(=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

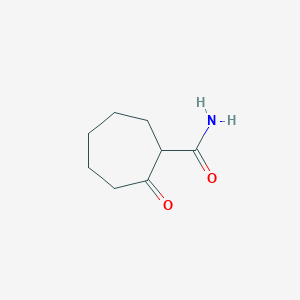
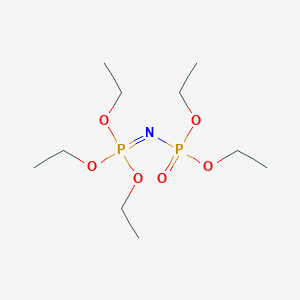
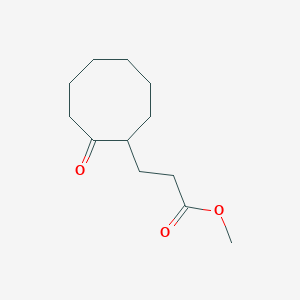
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
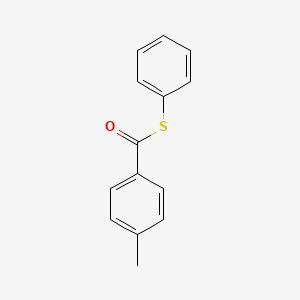
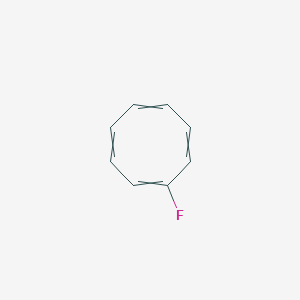
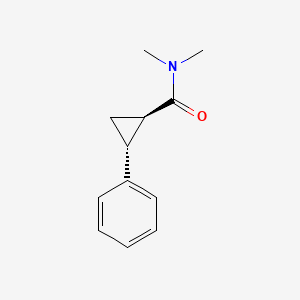
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
